

Application Note: Laboratory-Scale Synthesis and Purification of Nicofuranose

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Compound of Interest

Compound Name:	Nicofuranose
CAS No.:	12041-87-1
Cat. No.:	B1206602

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Abstract: This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of **Nicofuranose** (β -D-Fructofuranose, 1,3,4,6-tetra-3-pyridinecarboxylate). **Nicofuranose**, a niacin derivative, is recognized for its therapeutic potential as a hypolipidemic agent.[1][2][3] This guide is intended for researchers in medicinal chemistry and drug development, offering detailed protocols grounded in established chemical principles. The procedures outlined herein cover the esterification of D-(-)-fructose, a multi-step purification workflow involving liquid-liquid extraction and column chromatography, and rigorous analytical methods for structural verification and purity assessment.

Introduction and Scientific Background

Nicofuranose is a tetraester derivative of D-fructofuranose and nicotinic acid (Niacin, Vitamin B3).[1][4] Its chemical structure consists of a central furanose ring derived from fructose, with the hydroxyl groups at positions 1, 3, 4, and 6 esterified with nicotinoyl moieties.[1][5] The therapeutic interest in **Nicofuranose** stems from its activity as a lipid-lowering agent, functioning by inhibiting the synthesis and secretion of very-low-density lipoproteins (VLDL) and reducing the mobilization of free fatty acids.[3]

The synthesis of such a poly-functional molecule presents unique challenges, primarily centered on achieving complete and selective esterification while managing the purification of a highly polar, multi-functionalized target compound from reaction byproducts and excess reagents. The furanose form of fructose is a five-membered cyclic hemiketal, which exists in equilibrium with other cyclic (pyranose) and open-chain forms in solution.[6][7][8][9] The protocol described herein utilizes an activated form of nicotinic acid to drive the esterification reaction to completion.

Table 1: Physicochemical Properties of **Nicofuranose**

Property	Value	Source
IUPAC Name	[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate	[1]
Molecular Formula	C ₃₀ H ₂₄ N ₄ O ₁₀	[1][4][10]
Molecular Weight	600.53 g/mol	[4][5]
CAS Number	15351-13-0	[4][5]
Appearance	White to off-white powder/crystals	[11]

| Melting Point | 141 °C |[5] |

Principles of Synthesis: Esterification Strategy

The core of **Nicofuranose** synthesis is the quadruple esterification of D-(-)-fructose's hydroxyl groups. A direct reaction with nicotinic acid is thermodynamically unfavorable and requires harsh conditions. Therefore, a more reactive acylating agent is necessary. The chosen method is the Schotten-Baumann reaction, which employs an acyl chloride (nicotinoyl chloride) in the presence of a base.

Causality of Experimental Choices:

- **Acylating Agent:** Nicotinoyl chloride hydrochloride is the activated form of nicotinic acid. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic hydroxyl groups of fructose.
- **Solvent and Base:** Anhydrous pyridine serves a dual role. It is an excellent solvent for both fructose and the acylating agent. Crucially, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the esterification, driving the reaction equilibrium towards the product. It also catalyzes the reaction by forming a highly reactive acylpyridinium intermediate.
- **Temperature Control:** The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the acyl chloride and pyridine. It is then allowed to warm to manage the reaction rate and prevent potential side reactions or degradation.

Detailed Synthesis Protocol

This protocol details the synthesis of **Nicofuranose** from D-(-)-fructose and nicotinoyl chloride hydrochloride.

Table 2: Reagents and Materials

Reagent	Formula	MW (g/mol)	Moles (mmol)	Quantity	Notes
D-(-)-Fructose	C₆H₁₂O₆	180.16	10	1.80 g	Dry thoroughly before use.
Nicotinoyl Chloride HCl	C ₆ H ₅ Cl ₂ NO	178.02	48 (4.8 eq)	8.54 g	Highly hygroscopic. Handle in a glovebox or dry atmosphere.
Anhydrous Pyridine	C ₅ H ₅ N	79.10	-	100 mL	Use a freshly opened bottle or distilled over KOH.
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-	~500 mL	For extraction and chromatography.
Saturated NaHCO ₃ (aq)	-	-	-	~300 mL	For aqueous work-up.
Brine (Saturated NaCl)	-	-	-	~100 mL	For aqueous work-up.
Anhydrous MgSO ₄	MgSO ₄	120.37	-	~10 g	For drying organic phase.

| Silica Gel (230-400 mesh) | SiO₂ | - | - | ~150 g | For column chromatography. |

Step-by-Step Methodology

- Reaction Setup:

- To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add D-(-)-fructose (1.80 g, 10 mmol).
- Add anhydrous pyridine (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the fructose is fully dissolved. This may require gentle warming.
- Cool the resulting solution to 0 °C using an ice-water bath.
- Addition of Acylating Agent:
 - In a separate dry flask, weigh nicotinoyl chloride hydrochloride (8.54 g, 48 mmol) under a dry atmosphere.
 - Add the nicotinoyl chloride hydrochloride portion-wise to the stirred fructose-pyridine solution at 0 °C over 30-45 minutes. A thick white precipitate (pyridinium hydrochloride) will form.
 - Rationale: Slow, portion-wise addition is critical to manage the exothermic reaction and prevent a rapid temperature increase that could lead to degradation of the sugar starting material.
- Reaction Progression:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the reaction vigorously for 24-48 hours at room temperature.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 DCM:Methanol. The product, **Nicofuranose**, will have a higher R_f value than the highly polar fructose starting material. The reaction is complete when the fructose spot is no longer visible.
- Reaction Quench and Work-up:
 - Once the reaction is complete, cool the mixture again to 0 °C.
 - Slowly add 50 mL of deionized water to quench any unreacted nicotinoyl chloride.

- Transfer the mixture to a 1 L separatory funnel and dilute with 200 mL of DCM.
- Wash the organic layer sequentially with:
 - Saturated aqueous NaHCO₃ solution (3 x 100 mL) to remove excess nicotinic acid and pyridinium salts.
 - Deionized water (1 x 100 mL).
 - Brine (1 x 100 mL) to facilitate phase separation.
- Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous, yellowish oil or solid.

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts (partially esterified fructose), and residual pyridine. A multi-step approach is required.

Workflow for Nicofuranose Purification



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Caption: Purification workflow from crude mixture to final product.

Protocol 1: Silica Gel Column Chromatography

This is the primary method for separating **Nicofuranose** from closely related impurities.

- Preparation:
 - Prepare a slurry of silica gel (~150 g) in the starting mobile phase (e.g., 100% DCM).
 - Wet-pack a glass column with the slurry.
 - Dissolve the crude product in a minimal amount of DCM. If it does not fully dissolve, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel (~15 g), dry it to a free-flowing powder, and carefully load it onto the top of the packed column.
- Elution:
 - Begin elution with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be:
 - 100% DCM (2 column volumes)
 - 1-5% Methanol in DCM (gradient)
 - 5-10% Methanol in DCM (gradient)
 - Collect fractions (15-20 mL each) and analyze them by TLC.
 - Combine the fractions containing the pure product (identified by a single spot on TLC).
- Solvent Removal:
 - Remove the solvent from the combined pure fractions under reduced pressure to yield purified **Nicofuranose**.

Protocol 2: Recrystallization (Optional Final Polishing)

If the product from chromatography is not a solid or requires higher purity, recrystallization can be attempted.

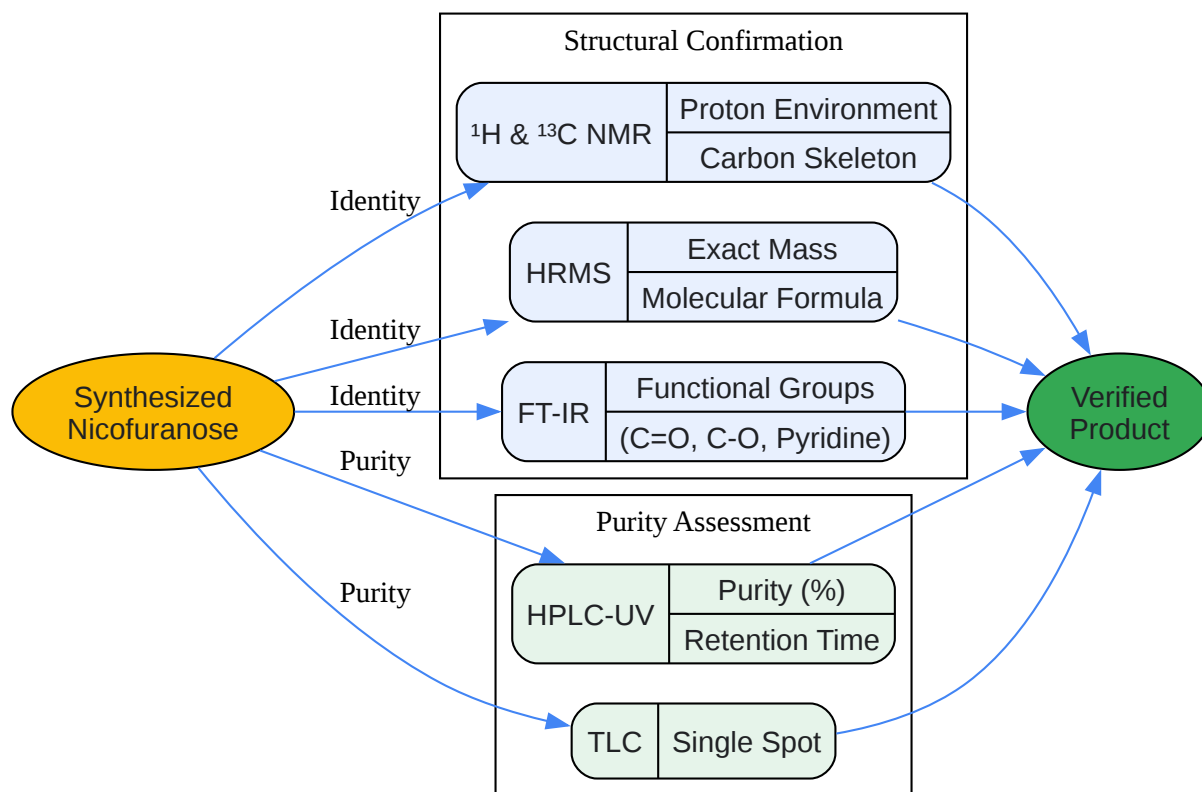
- Dissolve the purified **Nicofuranose** in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or isopropanol).

- Slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) until the solution becomes cloudy.
- Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).
- Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Analytical Characterization and Quality Control

Rigorous analysis is required to confirm the structure and assess the purity of the synthesized **Nicofuranose**.[\[12\]](#)

Overall Analytical Workflow



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Caption: Logic for analytical verification of **Nicofuranose**.

Table 3: Expected Analytical Data for **Nicofuranose**

Technique	Expected Results
^1H NMR	Multiple complex multiplets for furanose ring protons (~4.0-5.5 ppm). Distinct aromatic signals for pyridine rings (~7.5-9.2 ppm).
^{13}C NMR	Signals for furanose carbons (~60-110 ppm). Four distinct ester carbonyl signals (~164-168 ppm). Signals for pyridine ring carbons (~123-155 ppm).
FT-IR (cm^{-1})	Strong C=O stretch (ester) $\sim 1730\text{ cm}^{-1}$. C-O stretch $\sim 1270\text{ cm}^{-1}$ and $\sim 1100\text{ cm}^{-1}$. Aromatic C=C and C=N stretches $\sim 1600\text{-}1400\text{ cm}^{-1}$.
HRMS (ESI+)	Calculated m/z for $[\text{M}+\text{H}]^+$ ($\text{C}_{30}\text{H}_{25}\text{N}_4\text{O}_{10}^+$): 601.1565. The observed mass should be within $\pm 5\text{ ppm}$ of the calculated value. [10]

| HPLC-UV | A single major peak with purity >95% when monitored at $\sim 260\text{ nm}$ (UV absorbance maximum for the pyridine ring). |

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Yield	Incomplete reaction.	Ensure reagents are anhydrous. Increase reaction time or gently warm the reaction mixture (to 40-50 °C).
Loss during work-up.	Ensure pH of aqueous wash is basic (>8) to prevent product hydrolysis. Avoid vigorous shaking that can cause emulsions.	
Incomplete Purification	Co-eluting impurities.	Optimize the chromatography gradient. Use a shallower gradient or try a different solvent system (e.g., Ethyl Acetate/Hexanes with Triethylamine).
Product is an Oil, not a Solid	Residual solvent or minor impurities.	Dry under high vacuum for an extended period. Attempt recrystallization from different solvent systems.
Hydrolysis of Product	Exposure to acidic or strongly basic conditions.	Ensure all work-up and purification steps are performed under neutral or mildly basic conditions. Avoid prolonged exposure to silica gel.

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